molecular formula C14H12N2O3S B13007160 2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine

2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine

Cat. No.: B13007160
M. Wt: 288.32 g/mol
InChI Key: GNZULERHVNXJJD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts may also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both sulfonyl and amine functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C14H12N2O3S/c1-9-2-5-11(6-3-9)20(17,18)14-16-12-8-10(15)4-7-13(12)19-14/h2-8H,15H2,1H3

InChI Key

GNZULERHVNXJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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